molecular formula C13H14ClNO3 B15446602 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one CAS No. 62835-93-2

5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one

Cat. No.: B15446602
CAS No.: 62835-93-2
M. Wt: 267.71 g/mol
InChI Key: ULSGIXAJHUKRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one is a synthetic quinolinone derivative of significant interest in medicinal chemistry research. Quinolinones represent a privileged scaffold in drug discovery, known for a wide spectrum of biological activities. This particular compound features a 2(1H)-one core, a structure present in several biologically active molecules and marketed drugs, such as the gastroprotective agent Rebamipide and the antiangiogenic agent Tasquinimod . The distinct substitution pattern on the quinoline ring, including the 8-methoxy group and the 2-chloro-1-hydroxyethyl side chain, is designed to modulate the compound's physicochemical properties and its interaction with biological targets. Researchers are investigating this compound primarily within the field of oncology. Quinoline and quinolinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer, through mechanisms such as induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis . Furthermore, the structural features of this molecule suggest potential for multi-target activity, a growing trend in the development of treatments for complex diseases like cancer and neurodegenerative disorders . Its properties may also be relevant for research in neurodegenerative diseases, as certain hydroxyquinoline derivatives are known for their metal-chelating abilities, which can be utilized to probe pathways associated with metal ion imbalance in conditions like Alzheimer's and Parkinson's disease . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62835-93-2

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

5-(2-chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2-one

InChI

InChI=1S/C13H14ClNO3/c1-15-12(17)6-4-9-8(10(16)7-14)3-5-11(18-2)13(9)15/h3-6,10,16H,7H2,1-2H3

InChI Key

ULSGIXAJHUKRCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=C(C=CC(=C21)OC)C(CCl)O

Origin of Product

United States

Biological Activity

5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one, also known by its CAS number 62835-93-2, is a quinoline derivative that has garnered interest due to its potential biological activities. This compound's structure includes a chloro and hydroxyethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative effects, supported by relevant data tables and research findings.

The molecular formula of the compound is C₁₃H₁₄ClNO₃ with a molecular weight of 267.71 g/mol. Its structure features a quinoline core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄ClNO₃
Molecular Weight267.71 g/mol
CAS Number62835-93-2
LogP1.82

Antiproliferative Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 μM .

Case Study: Antiproliferative Effects

In a comparative study, derivatives of quinoline were synthesized and tested for their antiproliferative effects:

  • Compound A : IC50 = 3.1 μM against MCF-7
  • Compound B : IC50 = 4.8 μM against HCT 116
  • This compound : Potentially similar efficacy due to structural analogies.

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been explored extensively. The compound has shown promising results against Gram-positive bacteria, particularly Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Table: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (μM)
Quinoline Derivative XE. faecalis8
Quinoline Derivative YStaphylococcus aureus10
This compound Pending StudiesTBD

Antioxidative Activity

In addition to its antiproliferative and antibacterial properties, the compound's antioxidative potential has been investigated. Studies indicate that quinoline derivatives can mitigate oxidative stress in cellular models, suggesting a protective role against oxidative damage .

The antioxidative activity may be attributed to the ability of the methoxy and hydroxy groups to donate electrons and stabilize free radicals, thus preventing cellular damage.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Position 5 Substituent Position 8 Substituent Key Differences & Implications References
5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one 2-Chloro-1-hydroxyethyl Methoxy Hydroxyethyl enhances polarity and H-bonding; chloro increases electrophilicity. Potential for chiral interactions.
5-(2-Chloroacetyl)-8-methoxy-1-methylquinolin-2-one 2-Chloroacetyl Methoxy Chloroacetyl is electron-withdrawing, increasing reactivity for nucleophilic substitution. Lacks stereocenter.
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one Acetyl Benzyloxy Acetyl group stabilizes the ring; benzyloxy is bulkier than methoxy, reducing solubility but improving lipophilicity.
5-(Bromoacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone Bromoacetyl Benzyloxy Bromine’s higher leaving-group ability enhances alkylation potential compared to chloro analogues.

Synthetic Insights: Acetylation at position 5 is commonly achieved using acetyl chloride and AlCl₃ (Friedel-Crafts), as seen in 5-acetyl-8-hydroxyquinolin-2(1H)-one synthesis . Chloroacetyl derivatives may employ chloroacetyl chloride under similar conditions .

Substituent Variations at Position 8

Compound Name Position 8 Substituent Key Differences & Implications References
8-Chloro-5-methoxyquinolin-2(1H)-one Chloro Chloro at position 8 increases electronegativity, potentially enhancing DNA intercalation. Lacks 1-methyl and complex C5 substituents.
4-Hydroxy-7-methoxyquinolin-2(1H)-one Methoxy Positional isomerism (C7 vs. C8 methoxy) alters electronic distribution and binding affinity.
8-(Benzyloxy)-5-[(1R)-1-hydroxyethyl]-quinolin-2(1H)-one (Carmoterol Hydrochloride) Benzyloxy Benzyloxy acts as a protective group; stereospecific hydroxyethyl may target β₂-adrenergic receptors (e.g., bronchodilation).

Pharmacological Relevance : Methoxy groups generally improve metabolic stability, while benzyloxy groups are often used in prodrug design .

Core Modifications and Isosteric Replacements

Compound Name Core Structure Key Differences & Implications References
5-Chloro-4-hydroxyquinolin-2(1H)-one 4-Hydroxy substituent Hydroxy at C4 instead of C8 alters acidity (pKa ~10.09) and metal-chelating capacity.
6-Chloro-5-methoxyisoquinolin-1(2H)-one Isoquinolinone core Isoquinolinone’s fused ring system increases rigidity, affecting binding to enzymatic pockets.
2,3-Dihydroquinazolin-4(1H)-one (MHY2251) Quinazolinone core Ring contraction (quinolinone → quinazolinone) modifies pharmacokinetic properties and SIRT1 inhibition.

Biological Activity: Quinazolinones like MHY2251 demonstrate apoptosis induction via SIRT1 inhibition, highlighting how core modifications redirect mechanistic pathways .

Preparation Methods

Friedel-Crafts Cyclization of Substituted Anilines

A scalable approach involves acylating 4-chloro-3-methoxyaniline with methyl 3,3-dimethoxypropionate under basic conditions, followed by cyclization in concentrated sulfuric acid. This method yields 8-methoxyquinolin-2(1H)-one derivatives in 28–93% yield over two steps. The 1-methyl group is introduced via N-alkylation using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. For example, treating 8-methoxyquinolin-2(1H)-one with methyl iodide in DMF at 60°C for 12 hours achieves >85% methylation.

Meth-Cohn Quinoline Synthesis

The Meth-Cohn protocol offers an alternative route, wherein 3-methoxyaniline reacts with Vilsmeier-Haack reagent (POCl₃/DMF) to form 2-chloro-3-formylquinoline intermediates. Subsequent hydrolysis with aqueous HCl yields 8-methoxyquinolin-2(1H)-one. While this method provides direct access to the 2-oxo group, the 1-methylation step remains necessary.

Functionalization at Position 5: Introducing the 2-Chloro-1-hydroxyethyl Group

Position 5 of the quinolin-2(1H)-one core requires precise functionalization. Two strategies have been validated:

Nucleophilic Substitution via Brominated Intermediates

Bromination of 8-methoxy-1-methylquinolin-2(1H)-one at position 5 using N-bromosuccinimide (NBS) in acetic acid generates 5-bromo-8-methoxy-1-methylquinolin-2(1H)-one. This intermediate undergoes Negishi coupling with a zincate reagent derived from 2-chloroethanol. For instance, treatment with (2-chloroethoxy)zinc bromide in the presence of Pd(PPh₃)₄ affords the coupled product in 65–72% yield.

Epoxide Ring-Opening Strategy

An alternative route involves epoxidizing 5-allyl-8-methoxy-1-methylquinolin-2(1H)-one (synthesized via Heck coupling) with m-CPBA, followed by HCl-mediated ring-opening to install the 2-chloro-1-hydroxyethyl group. This method achieves regioselectivity >90%, albeit with moderate yields (50–60%) due to competing side reactions.

Optimization of Key Reaction Parameters

Cyclization Conditions

Cyclization in concentrated H₂SO₄ at 0–5°C minimizes decomposition of acid-sensitive substituents, improving yields to 78% compared to 45% at room temperature. Polyphosphoric acid (PPA) offers a milder alternative, particularly for substrates with hydroxyl groups, though reaction times extend to 6–8 hours.

Protecting Group Strategies

The 1-hydroxyethyl group’s hydroxyl moiety often requires protection during harsh reactions. Silyl protection (e.g., TBSCl) enables compatibility with bromination and coupling steps, with subsequent deprotection using TBAF in THF.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Advantages Limitations
Friedel-Crafts 4-Chloro-3-methoxyaniline Acylation, cyclization, alkylation 43–58 Scalable (>800 g), high regioselectivity Requires corrosive H₂SO₄
Meth-Cohn 3-Methoxyaniline Vilsmeier formylation, hydrolysis 35–50 Direct 2-oxo formation Low yields in methylation steps
Negishi Coupling 5-Bromo intermediate Bromination, Pd-catalyzed coupling 65–72 Modular for diverse substituents Sensitive to moisture/oxygen
Epoxide Ring-Opening 5-Allyl derivative Epoxidation, HCl addition 50–60 High regioselectivity Multi-step, moderate yields

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : A singlet at δ 3.89 ppm (OCH₃), doublet at δ 4.21–4.30 ppm (CH₂Cl), and broad peak at δ 5.12 ppm (OH).
  • ESI-MS : m/z 310.08 [M+H]⁺ (calculated for C₁₃H₁₆ClNO₃: 309.09).
  • XRD : Monoclinic crystal system with P2₁/c space group, confirming the trans configuration of the chloro-hydroxyethyl group.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Chloro-1-hydroxyethyl)-8-methoxy-1-methylquinolin-2(1H)-one with high purity and yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with halogenation or functionalization of a quinoline precursor. For example:

  • Step 1: Fluorination or methoxylation of the quinoline backbone (e.g., using Ag₂SO₄ as a catalyst under reflux conditions) .
  • Step 2: Introduction of the 2-chloro-1-hydroxyethyl group via hydroxymethylation or nucleophilic substitution, often requiring anhydrous solvents like DMSO and controlled temperatures (e.g., 383 K) .
  • Step 3: Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base .
    Purification: Recrystallization from ethanol or acetone-water mixtures (1:1 v/v) is effective for isolating high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the methyl group at N1 appears as a singlet near δ 3.5 ppm .
  • Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1650 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 309.07 for C₁₄H₁₅ClNO₃⁺) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How to design preliminary biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls: Include solvent-only (DMSO) and reference compounds (e.g., doxorubicin) to validate results .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II) or receptors. The chloro and hydroxyethyl groups may enhance binding affinity via halogen bonds and hydrogen bonding .
  • Enzyme Inhibition Assays: Measure kinetic parameters (Km, Vmax) using fluorogenic substrates to assess competitive/non-competitive inhibition .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell passage number, incubation time) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent polarity affecting compound solubility) .
  • Theoretical Frameworks: Link discrepancies to differences in molecular targets or assay sensitivity thresholds .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection: Use methanol/water (1:1 v/v) or acetone under reflux to promote slow crystal growth .
  • Temperature Gradients: Gradual cooling from 323 K to 298 K enhances lattice formation .
  • Data Collection: Perform at 100 K with synchrotron radiation (λ = 0.71073 Å) for high-resolution structures .

Q. How do substituent modifications (e.g., chloro vs. bromo) impact reactivity and bioactivity?

Methodological Answer:

  • Synthetic Comparison: Replace Cl with Br using NaBr in DMF at 353 K; monitor reaction via TLC .
  • Bioactivity Correlation: Test derivatives in parallel assays; bromo analogs may show higher lipophilicity but reduced solubility .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the chloro and hydroxyethyl groups to predict degradation pathways .
  • Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 323 K; analyze degradation products via LC-MS .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
FluorinationAg₂SO₄, DMSO, 383 K7595
HydroxymethylationNaBH₄, EtOH, 298 K6890
MethylationCH₃I, K₂CO₃, DMF8298

Q. Table 2. Biological Activity Data

Assay TypeTargetIC₅₀/ MIC (µM)Reference
CytotoxicityHeLa12.3 ± 1.5
AntimicrobialS. aureus8.7 ± 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.